molecular formula C16H18O10 B13851666 6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13851666
M. Wt: 370.31 g/mol
InChI Key: SHJZLGVIOYFHCB-UHFFFAOYSA-N
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Description

6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a glycoside compound known for its diverse biological and chemical properties . This compound is characterized by its complex structure, which includes multiple functional groups such as carboxylic acids, methoxy groups, and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple stepsCommon reagents used in the synthesis include methoxyphenol derivatives and carboxylic acid precursors . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce alcohols.

Scientific Research Applications

6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and biological activities. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H18O10

Molecular Weight

370.31 g/mol

IUPAC Name

6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)

InChI Key

SHJZLGVIOYFHCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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